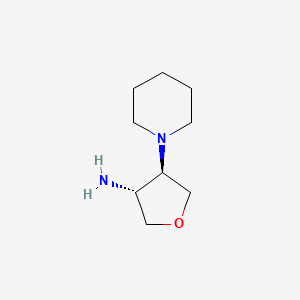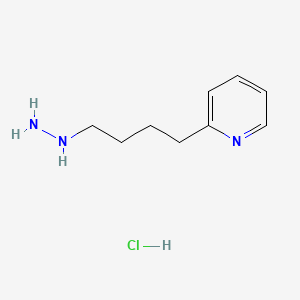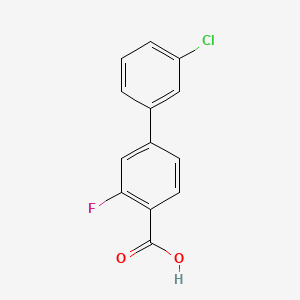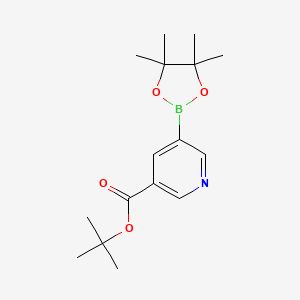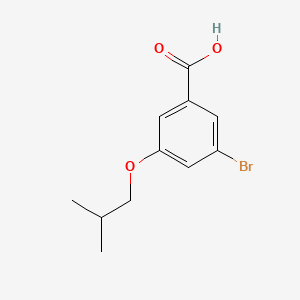
1-Brombutan-1d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BroMobutane-1d4 is a deuterated analog of 1-Bromobutane, an organobromine compound with the formula CH₃(CH₂)₃Br. This compound is a colorless liquid, although impure samples may appear yellowish. It is insoluble in water but soluble in organic solvents. The deuterated version, 1-BroMobutane-1d4, is used in various fields of research due to its unique physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-BroMobutane-1d4 has a wide range of applications in scientific research:
Chemistry: It is used as an alkylating agent in organic synthesis and as a precursor to other compounds, such as n-butyllithium.
Biology: Deuterated compounds like 1-BroMobutane-1d4 are used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: 1-BroMobutane-1d4 is used in the manufacturing of specialized materials for technology and electronics.
Vorbereitungsmethoden
1-BroMobutane-1d4 can be synthesized through several methods. One common synthetic route involves the reaction of butan-1-ol with hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄). The reaction proceeds as follows :
CH3(CH2)3OH+HBr→CH3(CH2)3Br+H2O
In an industrial setting, the production of 1-BroMobutane-1d4 typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions often include a reflux setup to maintain the reaction temperature and facilitate the separation of the desired product from byproducts .
Analyse Chemischer Reaktionen
1-BroMobutane-1d4 undergoes several types of chemical reactions, including:
Substitution Reactions (S_N2): As a primary haloalkane, 1-BroMobutane-1d4 is prone to bimolecular nucleophilic substitution (S_N2) reactions.
Formation of Grignard Reagents: When combined with magnesium metal in dry ether, 1-BroMobutane-1d4 forms the corresponding Grignard reagent, which is used to attach butyl groups to various substrates.
Reduction Reactions: 1-BroMobutane-1d4 can be reduced to butane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Wirkmechanismus
The primary mechanism of action for 1-BroMobutane-1d4 involves its role as an alkylating agent. In S_N2 reactions, the compound undergoes nucleophilic attack, leading to the substitution of the bromine atom with a nucleophile. This reaction mechanism is facilitated by the presence of a good leaving group (bromine) and a strong nucleophile .
Vergleich Mit ähnlichen Verbindungen
1-BroMobutane-1d4 can be compared with other similar compounds, such as:
1-Chlorobutane (CH₃(CH₂)₃Cl): Similar to 1-BroMobutane-1d4 but with a chlorine atom instead of bromine. It is less reactive in S_N2 reactions due to the weaker leaving group.
1-Iodobutane (CH₃(CH₂)₃I): More reactive than 1-BroMobutane-1d4 due to the better leaving group (iodine).
1-Fluorobutane (CH₃(CH₂)₃F): Less reactive in S_N2 reactions due to the strong carbon-fluorine bond.
1-BroMobutane-1d4 stands out due to its deuterium atoms, which make it particularly useful in research applications involving isotopic labeling and tracing.
Eigenschaften
CAS-Nummer |
1219805-80-7 |
|---|---|
Molekularformel |
C4H9Br |
Molekulargewicht |
141.044 |
IUPAC-Name |
1-bromo-1,1,2,2-tetradeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |
InChI-Schlüssel |
MPPPKRYCTPRNTB-KHORGVISSA-N |
SMILES |
CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


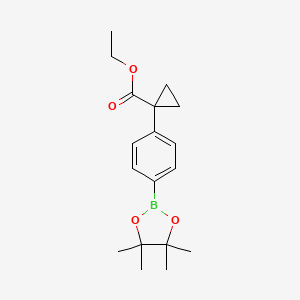
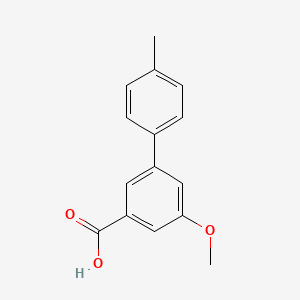
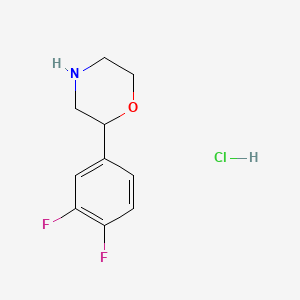
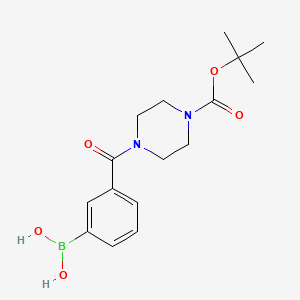
![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)
![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)
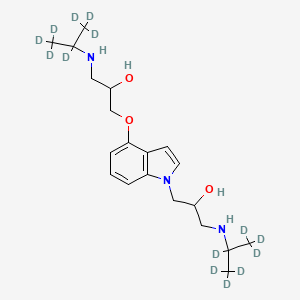
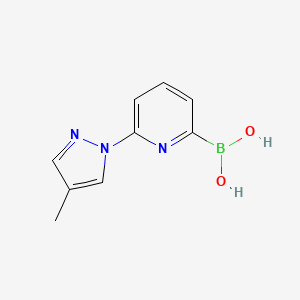
![2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B578416.png)
